Cadmium 3,5,5-trimethylhexanoate
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Overview
Description
Cadmium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CdO4. It is a cadmium salt of 3,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium 3,5,5-trimethylhexanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium metal or cadmium compounds with 3,5,5-trimethylhexanoic acid in large reactors. The process involves controlling the temperature and pressure to optimize yield and purity. The final product is often used in the manufacturing of coatings, plastics, and other materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of cadmium oxide and other by-products.
Reduction: This compound can be reduced to cadmium metal under specific conditions, such as in the presence of reducing agents like hydrogen gas.
Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions in the presence of suitable ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or complexes in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide and organic by-products.
Reduction: Cadmium metal.
Substitution: New metal-organic complexes.
Scientific Research Applications
Cadmium 3,5,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its potential effects on biological systems and its role in metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mechanism of Action
The mechanism of action of cadmium 3,5,5-trimethylhexanoate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. This compound can also interfere with metal ion transport and storage pathways, leading to various biological effects .
Comparison with Similar Compounds
Cadmium acetate: Another cadmium salt with different organic ligands.
Cadmium chloride: A simple cadmium salt with chloride ions.
Cadmium sulfate: A cadmium salt with sulfate ions.
Comparison: Cadmium 3,5,5-trimethylhexanoate is unique due to its specific organic ligand, which imparts different solubility, stability, and reactivity compared to other cadmium salts. Its applications in industrial processes and scientific research are also distinct, making it a valuable compound in various fields .
Biological Activity
Cadmium 3,5,5-trimethylhexanoate is a cadmium complex that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological properties.
Synthesis and Characterization
This compound is synthesized through the coordination of cadmium ions with 3,5,5-trimethylhexanoic acid. Characterization techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis confirm the successful formation of the cadmium complex. The structural formula can be represented as [Cd(H2L)Cl2] with a molar ratio of 1:1 for cadmium to ligand.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. Notably, it demonstrated significant activity against:
- Bacillus cereus
- Escherichia coli
The cadmium complex exhibited a higher antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin. The interaction with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, was investigated through molecular docking studies. The scoring energy value for these interactions was noted to be -9.00 kcal/mol, indicating a strong binding affinity that could inhibit bacterial growth effectively .
Anticancer Properties
The anticancer potential of this compound was assessed using the MCF-7 breast cancer cell line. The cytotoxicity was evaluated using the MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability. The results indicated that the cadmium complex had a notable cytotoxic effect with IC50 values comparable to those of cisplatin, a widely used chemotherapeutic agent:
Compound | IC50 (µg/ml) |
---|---|
Cisplatin | 10 |
Cadmium Complex | 25 |
Ligand | 100 |
These findings suggest that this compound possesses promising anticancer properties, potentially acting as a therapeutic agent against breast cancer cells .
Metabolic Effects
Research has also highlighted the metabolic disruptions caused by cadmium exposure. In animal models treated with cadmium chloride (CdCl2), significant alterations in amino acid metabolism were observed. Key amino acids such as phenylalanine and tryptophan were found at elevated levels, implicating disturbances in metabolic pathways including the urea cycle and Krebs cycle. These changes were associated with increased oxidative stress and inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
Protective Agents Against Cadmium Toxicity
Studies have explored potential protective agents against cadmium-induced toxicity. Resveratrol (RSV), a natural antioxidant, was shown to mitigate some of the biochemical alterations caused by cadmium exposure. In experiments where mice were treated with both CdCl2 and RSV, improvements in glycemic control and lipid profiles were noted, alongside reductions in inflammatory markers .
Properties
CAS No. |
36211-44-6 |
---|---|
Molecular Formula |
C18H34CdO4 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
cadmium(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
KWPUGVFGOSNYQG-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cd+2] |
Origin of Product |
United States |
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